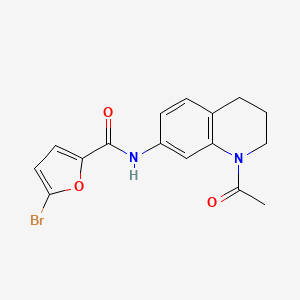

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Métodos De Preparación

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Amidation: Finally, the brominated furan is coupled with the acetylated tetrahydroquinoline through an amidation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Análisis De Reacciones Químicas

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities which can be categorized as follows:

Anticancer Activity

Research has indicated that compounds with similar structural features to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide show significant anticancer properties. Key findings include:

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating mitochondrial pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it has been shown to increase Bax levels while decreasing Bcl-2 levels in HepG2 liver cancer cells .

- Cell Cycle Arrest : Treatment with this compound has been associated with S-phase arrest in various cancer cell lines, effectively inhibiting their proliferation .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against a range of bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it could be a viable candidate for further development as an antimicrobial agent .

- Fungal Activity : Preliminary studies indicate potential antifungal activity against common fungal strains, although further research is needed to substantiate these findings .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

Mecanismo De Acción

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide can be compared with other quinoline derivatives such as:

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide: This compound has similar structural features but differs in the substitution pattern on the benzamide ring.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide: This derivative has a cyclohexane ring instead of a furan ring, leading to different chemical and biological properties.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide: This compound contains a nitro group, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a tetrahydroquinoline core, which is known for its versatility in biological applications. The presence of the bromine atom and the furan ring contributes to its unique chemical reactivity and biological interactions.

Antibacterial Properties

Research indicates that derivatives of tetrahydroquinoline compounds, including this compound, exhibit antibacterial activity against various strains of bacteria. Notably, studies have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antiviral Potential

Recent investigations have highlighted the antiviral properties of related tetrahydroquinoline compounds against coronaviruses. A study demonstrated that certain derivatives could inhibit viral replication effectively. The compound's structure allows it to interfere with viral entry or replication processes, although specific mechanisms for this compound remain to be elucidated .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor . Kinases play crucial roles in signaling pathways that regulate cell growth and proliferation. Inhibition of specific kinases may provide therapeutic benefits in cancer treatment by blocking pathways that lead to tumor growth .

Case Studies and Experimental Data

A selection of studies assessing the biological activity of related compounds is summarized below:

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : The compound may interfere with bacterial cell wall synthesis.

- Viral Replication Interference : It potentially blocks viral entry or replication.

- Kinase Pathway Modulation : By inhibiting specific kinases, it can alter cellular signaling pathways critical for tumor growth.

Future Directions

Further research is warranted to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

- In vivo Studies : To assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPKEBKYPIJRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.